2-(3,4-Dimethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative featuring a 3,4-dimethoxyphenyl group at the 2-position and a piperazinyl moiety substituted with a furan-2-carbonyl group at the 5-position. The oxazole core is further functionalized with a nitrile group at the 4-position.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-27-16-6-5-14(12-18(16)28-2)19-23-15(13-22)21(30-19)25-9-7-24(8-10-25)20(26)17-4-3-11-29-17/h3-6,11-12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWLJCMWDNUGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the 3,4-dimethoxyphenyl group and the furan-2-carbonyl piperazine moiety. Common reagents and conditions include:
Oxazole ring formation: Cyclization reactions involving nitriles and amides.
Introduction of 3,4-dimethoxyphenyl group: Electrophilic aromatic substitution reactions.
Attachment of furan-2-carbonyl piperazine: Nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Reactivity of the Oxazole Ring
The oxazole ring is susceptible to electrophilic substitution and ring-opening reactions due to its aromatic heterocyclic nature. Key reactions include:
The 1,3-dipolar cycloaddition mechanism (concerted pathway) observed in isoxazole synthesis (via click chemistry) may also apply to oxazole derivatives under metal-free conditions .
Transformations Involving the Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl group undergoes demethylation and electrophilic aromatic substitution (EAS):
Reactions of the Furan-Carbonyl-Piperazine Moiety
The furan-carbonyl-piperazine segment participates in hydrolysis and nucleophilic substitution:
Nitrile Group Functionalization
The nitrile group (-CN) undergoes hydrolysis, reduction, and cycloaddition:
Cycloaddition and Ring-Opening Reactions
The oxazole core participates in cycloaddition reactions:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anti-inflammatory Properties
The compound has been evaluated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory process, and inhibitors are sought after for treating conditions like arthritis. Preliminary studies suggest that derivatives of this compound may possess significant COX-II inhibitory activity, which could be beneficial in reducing inflammation and associated pain .
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, compounds with similar structural features have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
Anticonvulsant Effects
There is emerging evidence that compounds containing oxazole and piperazine moieties may exhibit anticonvulsant properties. The structural similarities with known anticonvulsants suggest that this compound could be explored for its efficacy in seizure disorders .
Case Studies
Several studies have documented the efficacy of compounds related to 2-(3,4-Dimethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural features can be compared to analogs with variations in the aryl, piperazinyl, or oxazole substituents. Below is a detailed analysis and data table:
Structural and Functional Differences
Piperazinyl Substituents: The furan-2-carbonyl group in the target compound contrasts with fluorobenzoyl (), chlorobenzoyl (), and thiophene-2-carbonyl () groups in analogs. describes a close analog with a 4-fluorobenzoyl-piperazinyl group, which may exhibit stronger hydrophobic interactions due to the fluorine atom’s electronegativity .
Aryl Groups at the 2-Position :
- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing resonance stabilization. This differs from 2-fluorophenyl () or 4-fluorophenyl () substituents, where fluorine’s electronegativity may improve metabolic stability .
Oxazole Core Modifications :
- The nitrile group at the 4-position is conserved across analogs, suggesting its role in hydrogen bonding or dipole interactions. Variations in the oxazole’s substituents (e.g., ethenyl linkages in ) influence planarity and steric bulk .
Data Table: Key Analogs and Properties
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 442.5 g/mol. The presence of multiple functional groups such as oxazole, furan, and piperazine suggests a diverse range of interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 877641-31-1 |
Anticancer Activity
Research indicates that compounds containing oxazole and furan rings exhibit significant anticancer properties. For instance, derivatives of furan have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In studies involving similar structures, compounds like 2-(3,4-dimethoxyphenyl)-5-(furan-2-carbonyl)piperazine have shown promising results against colon carcinoma cells (HCT-15) with IC50 values lower than established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Derivatives containing the oxazole ring have been linked to antibacterial and antifungal activities. For example, research on related oxadiazole derivatives has shown strong inhibitory effects against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
There is emerging evidence regarding the neuroprotective effects of compounds with similar structures. For instance, studies have indicated that certain furan derivatives can protect neuronal cells from oxidative stress and apoptosis . The ability to induce protective proteins such as NQO1 further highlights the therapeutic potential of this compound in neurodegenerative diseases.
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with furan and oxazole moieties often act as enzyme inhibitors, disrupting critical pathways in cancer metabolism.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, these compounds can lead to programmed cell death.
- Antioxidant Activity : The presence of methoxy groups enhances the antioxidant capacity, which plays a crucial role in protecting cells from oxidative damage.
Table 2: Summary of Biological Activities
| Activity Type | Observations/Findings |
|---|---|
| Anticancer | Significant activity against HCT-15 cells |
| Antimicrobial | Effective against various bacterial strains |
| Neuroprotective | Induces protective mechanisms in neuronal cells |
Case Study 1: Anticancer Efficacy
In a study conducted by Rangappa et al., derivatives similar to the target compound were evaluated for their anticancer properties against colon cancer cell lines. The results demonstrated that modifications to the furan and oxazole rings significantly enhanced cytotoxicity compared to standard treatments .
Case Study 2: Neuroprotective Mechanisms
Research published in PMC highlighted the neuroprotective effects of related compounds during oxidative stress conditions. The study found that pre-treatment with these compounds reduced DNA damage and mitochondrial dysfunction in human fibroblast cells exposed to carcinogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
